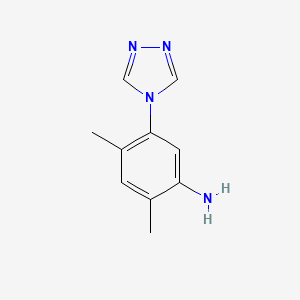

2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline

Description

2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline is a heterocyclic aromatic amine that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Properties

IUPAC Name |

2,4-dimethyl-5-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-3-8(2)10(4-9(7)11)14-5-12-13-6-14/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXRZMXDKSXNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N2C=NN=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. For example, the reaction of hydrazine hydrate with 2,4-dimethylbenzonitrile under acidic conditions can yield the triazole ring.

Amination: The triazole ring is then subjected to an amination reaction to introduce the aniline group. This can be achieved by reacting the triazole intermediate with aniline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of 2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline may involve large-scale batch or continuous flow processes. The key steps include:

Raw Material Preparation: Sourcing and purification of starting materials such as hydrazine hydrate, 2,4-dimethylbenzonitrile, and aniline.

Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Purification: Purification of the final product through techniques such as recrystallization, distillation, or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives

Reduction: Formation of amine or hydrazine derivatives

Substitution: Formation of substituted aniline derivatives

Scientific Research Applications

2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline has a wide range of scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

Agriculture: It is explored as a potential agrochemical for its herbicidal and pesticidal activities.

Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: The compound can interfere with metabolic pathways, such as those involved in DNA synthesis and repair, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: 1,2,4-triazole, 3,5-dimethyl-1,2,4-triazole, 4-amino-3,5-dimethyl-1,2,4-triazole.

Biological Activity

2,4-Dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline is a heterocyclic aromatic amine characterized by the presence of a triazole ring. Its molecular formula is , with a molecular weight of 188.23 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, agriculture, and materials science. The unique structural properties conferred by the triazole ring enhance its biological activity, making it a subject of interest for various therapeutic applications.

The compound can be synthesized through cyclization reactions involving hydrazine and nitrile compounds, followed by amination to introduce the aniline moiety. The presence of the triazole ring allows for diverse chemical reactions including oxidation, reduction, and nucleophilic substitution.

Biological Activity

The biological activities of 2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. For instance:

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibition | 6.25 |

| Escherichia coli | Inhibition | 0.391 |

| Candida albicans | Moderate inhibition | 12.5 |

These findings suggest that 2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline may be effective against both bacterial and fungal pathogens .

Anticancer Activity

Studies have also pointed towards potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation

- Induction of oxidative stress

- Activation of caspase pathways

In vitro studies demonstrated that treatment with this compound led to a significant decrease in cell viability in several cancer cell lines .

Mechanistic Insights

The mechanism of action for 2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline involves interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for microbial growth and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It promotes the generation of ROS within cells, leading to increased oxidative stress which is detrimental to both microbial and cancer cells.

- Cell Signaling Pathways : The compound affects signaling pathways associated with inflammation and apoptosis.

Case Studies

A notable study investigated the effects of 2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline on neuroprotective activity in models of neurodegeneration. The results indicated that the compound could protect neuronal cells from apoptosis induced by amyloid-beta peptides through modulation of inflammatory pathways .

Q & A

Basic: What are the standard synthetic routes for preparing 2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline?

Methodological Answer:

The synthesis typically involves cyclization and substitution reactions. A common approach starts with nitration of 2,4-dimethylaniline to introduce a nitro group, followed by azide coupling (using sodium azide or hydrazoic acid) to form the triazole ring. Key steps include:

- Cyclization: Reacting 5-nitro-2,4-dimethylaniline with sodium azide in dimethylformamide (DMF) at 80–100°C under acidic conditions to form the triazole ring .

- Reduction: Catalytic hydrogenation (e.g., Pd/C in ethanol) to reduce the nitro group to an amine .

Critical Parameters: - Solvent choice (DMF or acetic acid) impacts reaction rate and yield.

- Temperature control prevents decomposition of intermediates.

Basic: How is structural characterization of this compound performed?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is used:

- NMR Spectroscopy: H and C NMR confirm the presence of methyl groups, aniline protons, and triazole ring protons. For example, the aromatic protons of the triazole appear as a singlet at δ 8.2–8.5 ppm .

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, torsional strain, and hydrogen bonding patterns. This is critical for confirming regioselectivity in triazole substitution .

Basic: What are the preliminary biological screening protocols for this compound?

Methodological Answer:

- Antimicrobial Assays: Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi (e.g., E. coli, C. albicans) to determine MIC (Minimum Inhibitory Concentration) .

- Cytotoxicity Testing: MTT assays on human cell lines (e.g., HEK-293) to assess safety margins before pharmacological studies .

Advanced: How can reaction yields be optimized during triazole ring formation?

Methodological Answer:

Yield optimization involves:

- Catalyst Screening: Transition metals (e.g., Cu(I) via Click chemistry) or acidic catalysts (e.g., HCl) enhance cyclization efficiency .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) while maintaining >85% yield .

Data-Driven Approach:

| Condition | Conventional Method | Microwave Method |

|---|---|---|

| Time | 12 hours | 30 minutes |

| Yield | 70–75% | 85–90% |

| Purity (HPLC) | ≥95% | ≥98% |

Advanced: How to resolve contradictions in crystallographic data vs. computational modeling?

Methodological Answer:

Discrepancies between X-ray structures and DFT calculations (e.g., bond lengths or torsion angles) require:

- Validation with SHELX: Reprocess raw diffraction data using SHELXL to check for overfitting or missed symmetry elements .

- Dynamic Effects: Account for temperature-dependent vibrations (e.g., using TLS refinement in crystallography) to align with computational models .

Advanced: What strategies improve selectivity in derivatization for SAR studies?

Methodological Answer:

- Directed Ortho-Metalation: Use directing groups (e.g., methyl substituents) to control functionalization at specific positions .

- Protection/Deprotection: Temporarily block the aniline group with acetyl chloride during triazole modification to avoid side reactions .

Example Pathway:

Protect –NH with acetyl chloride.

Introduce substituents to the triazole ring via nucleophilic substitution.

Deprotect with NaOH/EtOH to restore the aniline group .

Advanced: How to design experiments for conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Curves: Establish IC values for both antimicrobial and cytotoxic effects to identify therapeutic windows .

- Mechanistic Studies: Use fluorescence microscopy to differentiate membrane disruption (antimicrobial) from apoptosis (cytotoxicity) .

Contradiction Resolution:

If cytotoxicity overlaps with antimicrobial activity, modify the triazole’s N-1 or N-4 positions to reduce eukaryotic cell interactions while retaining bacterial target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.